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Compound of Interest

2-Chlorobenzo[d]oxazole-5-
Compound Name:
carboxylic acid

CAS No.: 1198793-49-5

Cat. No.: B3220586

Get Quote

Executive Summary: The Benzoxazole Advantage

In the landscape of heterocyclic drug design, the benzoxazole scaffold represents a critical
bioisostere to benzimidazoles and benzothiazoles. Its unique value proposition lies in the
specific electronegativity of the oxygen atom, which modulates the lipophilicity (LogP) and
hydrogen-bonding potential of the core ring system differently than its sulfur (benzothiazole) or
nitrogen (benzimidazole) counterparts.

This guide provides a technical comparison of substituted benzoxazoles against these
alternative scaffolds, focusing on anticancer (VEGFR-2/EGFR inhibition) and antimicrobial
(DNA gyrase inhibition) applications. We analyze the causal link between specific substitutions
(C-2, C-5 positions) and biological outcomes, supported by experimental protocols and
guantitative data.

Comparative SAR Analysis
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Benzoxazoles vs. Alternative Scaffolds (Benzothiazoles

& Benzimidazoles)

The choice between benzoxazole, benzothiazole, and benzimidazole often dictates the

pharmacokinetic profile of a lead compound. While benzothiazoles often exhibit higher

lipophilicity, benzoxazoles offer a balanced solubility profile while maintaining high affinity for

kinase domains.

Table 1: Physicochemical & Biological Comparison of Heterocyclic Cores

Benzoxazole Benzothiazole Benzimidazole
Feature : :
(Product Class) (Alternative) (Alternative)
Oxygen (High Sulfur (High
Heteroatom ygen ( g. ) ] ( g Nitrogen (Amphoteric)
Electronegativity) Lipophilicity)
) Strong Acceptor (N),
H-Bonding Weak Acceptor (N) Donor/Acceptor (NH)
Weak Acceptor (O)
) N High (Oxidative Moderate (S-oxidation  Moderate (N-
Metabolic Stability . ) L
resistance) risk) dealkylation risk)
] N Kinase Inhibitors, Antitumor, Imaging Anthelminthic,
Primary Utility o ] o
Antimicrobials Agents Antiviral
Anticancer Potency 24.5 uM (MCF-7, 2.1 uM (HepG2, 3.5 uM (HepG2,
(IC50) Compound 6%) Compound 1d) Compound 1f)

» Note: Data derived from comparative studies where Benzothiazoles generally show slightly

higher raw potency in vitro due to lipophilic membrane penetration, but Benzoxazoles often

exhibit superior selectivity and lower systemic toxicity.

e Ref[1, 5, 8] in References.

Detailed SAR: The "Warhead" Configuration

The biological activity of benzoxazoles is strictly governed by substitutions at the C-2 (Aryl

binding) and C-5 (Electronic modulation) positions.
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Figure 1: SAR Optimization Logic Flow
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Caption: Causal relationship between substitution sites and biological efficacy. C-2 aryl groups
drive binding affinity, while C-5 EWGs enhance metabolic stability and electronic fit.

Key SAR Rules:

o C-2 Substitution: Direct attachment of a phenyl ring without a methylene bridge maximizes
activity. 3,4,5-trimethoxy substitution (mimicking Colchicine) significantly enhances tubulin
binding and cytotoxicity.

e C-5 Substitution: Electron-Withdrawing Groups (EWGS) such as -Cl, -NO2, or -CF3 at the 5-
position increase the acidity of the ring system, often improving binding interactions with
polar residues in enzyme pockets (e.g., DNA Gyrase B subunit).

e Linker Length: Introducing a methylene linker (-CH2-) between the benzoxazole and the C-2
phenyl ring generally decreases activity, likely due to the loss of conjugation and increased
rotational freedom (entropic penalty).
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Experimental Validation: Performance Data
Case Study: Anticancer Activity (MCF-7 & HelLa Lines)

In a head-to-head comparison of novel 2,5-disubstituted benzoxazoles against the standard
drug 5-Fluorouracil (5-FU).

Table 2: Cytotoxicity (IC50 in uM) against Human Cancer Cell Lines

Substituent  Substituent MCF-7 HeLa Interpretati
Compound .
(C-2) (C-5) (Breast) (Cervical) on
3,5- .
Benzoxazole ) Superior to
dichlorophen H 19.89+1.04 22.71+1.06
4q ] Standard
yl-triazole
3,4,5-
Benzoxazole ) Comparable
trimethoxyph H 24.50
6 to Standard
enyl
Standard (5- Baseline
29.20 35.60
FU) Control
Higher
Benzothiazol 2-methoxy- Potency,
_ 150+0.2 _
e 1d benzamide Higher
Toxicity

Data Source: Synthesized from comparative analysis of Ref [3, 8, 10]. Insight: While

Benzothiazoles (1d) show raw potency, specific Benzoxazoles (4g) outperform standard

chemotherapy agents (5-FU) with potentially better safety profiles.

Case Study: Antimicrobial Activity (MIC Determination)

Evaluating efficacy against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria

compared to Ciprofloxacin.

Table 3: Minimum Inhibitory Concentration (MIC in pg/mL)
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. C. albicans
Compound Structure S. aureus E. coli
(Fungal)

5-Cl, 2-(3,5-
Benzoxazole 49 ) ) 12.5 3.12 -

dichloro-triazole)

2-
Benzoxazole 10 (methoxymethyl) 25.0 12.5 -

phenyl
Standard (Cipro)  Ciprofloxacin 6.25 6.25 -
Standard (Fluco)  Fluconazole - - 12.5

Insight: Compound 4g demonstrates superior activity against E. coli compared to the standard
Ciprofloxacin, validating the "EWG at C-5" hypothesis.

Mechanism of Action: VEGFR-2 Inhibition

Many benzoxazole derivatives function as ATP-competitive inhibitors of receptor tyrosine
kinases.

Figure 2: VEGFR-2 Signaling Inhibition Pathway
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Caption: Benzoxazole derivatives bind to the ATP-binding pocket of VEGFR-2, preventing
autophosphorylation and halting the angiogenesis signaling cascade.

Experimental Protocols
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General Synthesis of 2-Substituted Benzoxazoles

Rationale: This protocol utilizes a condensation reaction catalyzed by mild acid/oxidants,
avoiding harsh conditions to preserve sensitive functional groups.

Materials:

2-Aminophenol (1.0 equiv)[1]

Substituted Benzaldehyde (1.0 equiv)

Oxidant/Catalyst: Sodium Metabisulfite (Na2S205) or Cul/O2

Solvent: Ethanol or DMF

Step-by-Step Methodology:

Condensation: Dissolve 2-aminophenol (10 mmol) and the appropriate substituted
benzaldehyde (10 mmol) in absolute ethanol (20 mL).

e Catalysis: Add Sodium Metabisulfite (10 mmol) to the mixture.

o Reflux: Heat the reaction mixture at reflux temperature (78°C) for 4—6 hours. Monitor
progress via TLC (Ethyl acetate:Hexane 3:7).

o Work-up: Pour the reaction mixture into crushed ice. A precipitate will form.
« Filtration: Filter the solid product, wash with cold water (3x 20mL) to remove inorganic salts.

 Purification: Recrystallize from hot ethanol or purify via column chromatography (Silica gel
60-120 mesh) if necessary.

» Validation: Characterize via 1H-NMR and IR (Look for disappearance of -NH2 and -CHO
peaks, appearance of C=N stretch at ~1620 cm™1).

In Vitro Anticancer Assay (SRB Method)

Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for benzoxazoles to avoid
potential interference with mitochondrial reductase enzymes.
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Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates and incubate for 24h.

Treatment: Add benzoxazole derivatives (dissolved in DMSO, serial dilutions 0.1 - 100 pM).
Incubate for 48h.

Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

Staining: Wash with water, dry, and stain with 0.4% SRB solution (in 1% acetic acid) for 30
min.

Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound dye with
10 mM Tris base.

Measurement: Read absorbance at 540 nm. Calculate IC50 using non-linear regression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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